

Preparing Ki 23057 Stock Solutions in DMSO: Application Notes and Protocols

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Compound of Interest

Compound Name: **Ki 23057**

Cat. No.: **B1683903**

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These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of **Ki 23057**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction to Ki 23057

Ki 23057 is a small molecule synthetic tyrosine kinase inhibitor.^[1] It functions by specifically targeting and blocking the autophosphorylation of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels.^[1] By inhibiting the VEGFR2 signaling cascade, **Ki 23057** can effectively suppress endothelial cell proliferation, migration, and survival, which are critical processes in both normal physiological angiogenesis and pathological conditions such as tumor growth and metastasis.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Ki 23057**.

Property	Value
Molecular Formula	C ₃₀ H ₃₅ N ₃ O ₄
Molecular Weight	501.6 g/mol [2]
Recommended Solvent	Dimethyl Sulfoxide (DMSO)
Solubility in DMSO	While specific data for Ki 23057 is not readily available, a structurally related VEGFR2 inhibitor, VEGFR2-IN-7, exhibits a solubility of 200 mg/mL (677.21 mM) in DMSO. This suggests that Ki 23057 is likely to have high solubility in DMSO. [3]
Storage of Powder	Store at -20°C for up to 3 years. [4]
Storage of Stock Solution	Store in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to one month). Avoid repeated freeze-thaw cycles. [1] [2]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Ki 23057** in high-purity, anhydrous DMSO.

Materials:

- **Ki 23057** powder
- Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO), sealed and fresh
- Sterile, polypropylene microcentrifuge tubes
- Calibrated precision pipettes and sterile tips
- Vortex mixer

- Ultrasonic bath (optional)

Procedure:

- Pre-equilibration: Before opening, allow the vial of **Ki 23057** powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation.
- Weighing: Carefully weigh the desired amount of **Ki 23057** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.016 mg of **Ki 23057**.
- Solvent Addition: Based on the desired concentration, carefully add the calculated volume of anhydrous DMSO to the tube containing the **Ki 23057** powder. To prepare a 10 mM stock solution from 5.016 mg of **Ki 23057**, add 1 mL of anhydrous DMSO.
- Dissolution:
 - Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution to ensure the compound has completely dissolved and no particulates are visible.
 - If the compound does not fully dissolve, sonicate the vial in a water bath for 15-30 minutes. Gentle warming in a water bath (not exceeding 50°C) for 5-10 minutes followed by vortexing can also be employed.[1][4]
- Aliquoting and Storage:
 - Once the **Ki 23057** is fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption by the DMSO.[1]
 - Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

- For long-term storage, immediately place the aliquots at -80°C. For short-term use, storage at -20°C is acceptable.[1][2]

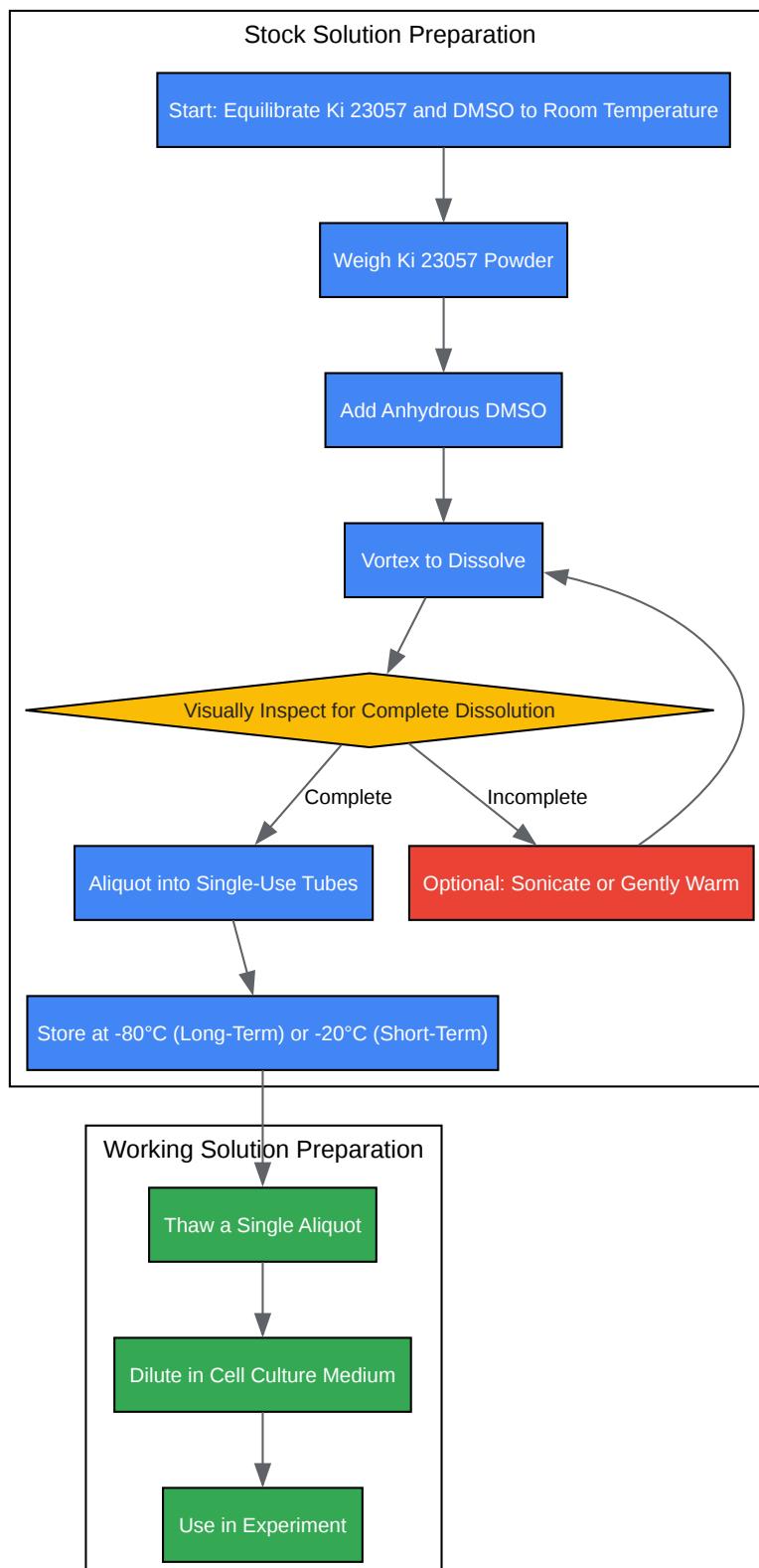
Preparation of Working Solutions:

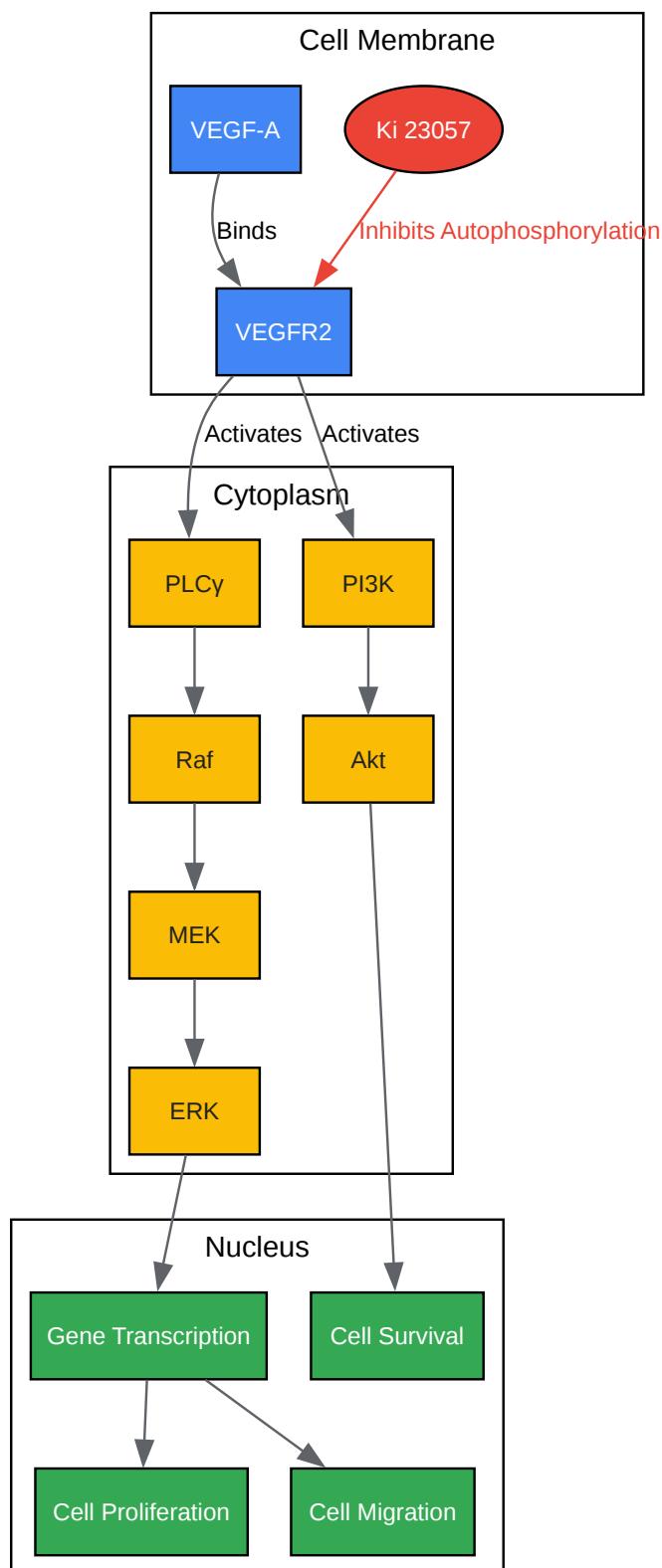
For cell-based assays, the concentrated DMSO stock solution must be further diluted in the appropriate cell culture medium to the final desired experimental concentration.

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[3]
- Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells.

Visualizations





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